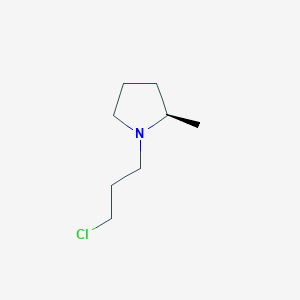
Sodiumethene-1,1-diylbis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodiumethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C2H7NaO6P2. It is also known as tetrasodium ethylene 1,1-diphosphonate. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to chelate metal ions and inhibit scale formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ethenylidenebis(phosphonate) typically involves the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by acid-catalyzed elimination of methanol . This two-step procedure is efficient and allows for the preparation of the compound in high yields.
Industrial Production Methods
In industrial settings, the production of tetrasodium ethenylidenebis(phosphonate) often involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of microwave-assisted alkylation of phosphonic ester-acid derivatives, which enhances reaction efficiency and reduces production time .
Analyse Chemischer Reaktionen
Types of Reactions
Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodiumethene-1,1-diylbis(phosphonate) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium vinylidenediphosphonate
- Sodium ethane-1,1-diylbis(phosphonate)
- Sodium ethene-1,1-diylbis(phosphonate)
Uniqueness
Sodiumethene-1,1-diylbis(phosphonate) is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and inhibit scale formation effectively. Compared to similar compounds, it offers enhanced stability and efficiency in various applications, making it a valuable compound in both scientific research and industrial processes .
Eigenschaften
Molekularformel |
C2H2Na4O6P2 |
|---|---|
Molekulargewicht |
275.94 g/mol |
IUPAC-Name |
tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
IUKUDPQMUDARFC-UHFFFAOYSA-J |
Kanonische SMILES |
C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.4]octan-8-one, 6-(phenylmethyl)-, O-methyloxime](/img/structure/B8510727.png)


![C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine](/img/structure/B8510743.png)

![10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B8510757.png)


![4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one](/img/structure/B8510786.png)




![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)
